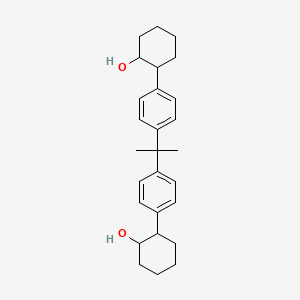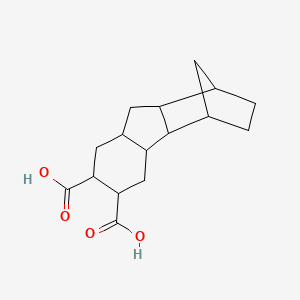
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate is a complex organic compound characterized by its unique structure, which includes multiple rings and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired molecular configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure purity and yield. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism by which (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate: shares similarities with other cyclic compounds containing carboxylic acid groups.
Other Similar Compounds: Cyclohexane derivatives, indene derivatives
Properties
CAS No. |
93962-79-9 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
tetracyclo[9.2.1.02,10.03,8]tetradecane-5,6-dicarboxylic acid |
InChI |
InChI=1S/C16H22O4/c17-15(18)12-5-9-4-10-7-1-2-8(3-7)14(10)11(9)6-13(12)16(19)20/h7-14H,1-6H2,(H,17,18)(H,19,20) |
InChI Key |
RPFKVOZBINNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4CC(C(CC4C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


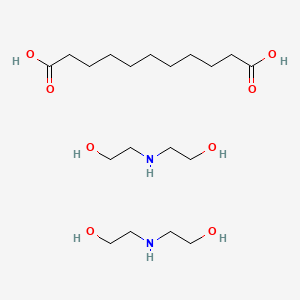
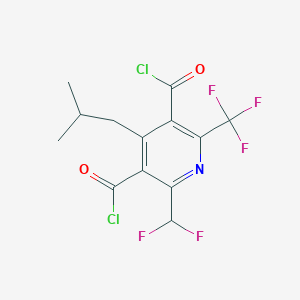

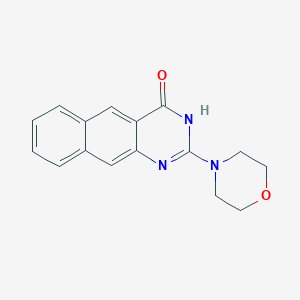
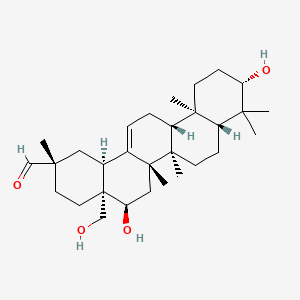

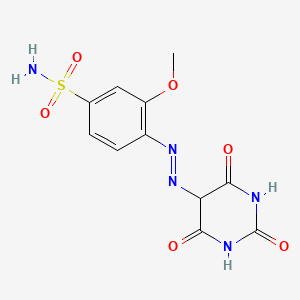

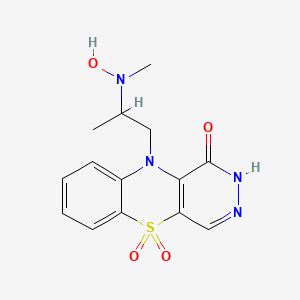
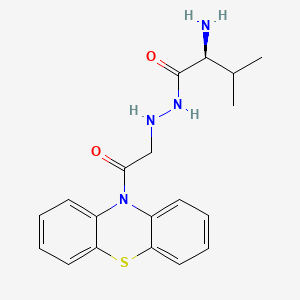

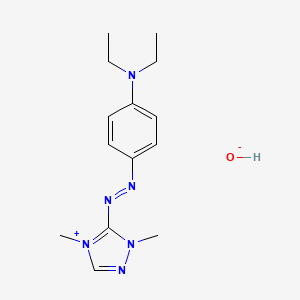
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
